molecular formula C17H20N4O B11137013 5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11137013
M. Wt: 296.37 g/mol
InChI Key: SRUQLPOCAJZASO-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a piperazine moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the oxazole intermediate.

    Attachment of the Nitrile Group: The nitrile group is often introduced through a dehydration reaction of an amide or by using a cyanation reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring and the piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, given its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the oxazole ring may engage in hydrogen bonding with biological macromolecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Ethylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-thiazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is unique due to the specific combination of its functional groups. The presence of the ethyl group on the piperazine ring and the methyl group on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H20N4O/c1-3-20-8-10-21(11-9-20)17-15(12-18)19-16(22-17)14-6-4-13(2)5-7-14/h4-7H,3,8-11H2,1-2H3

InChI Key

SRUQLPOCAJZASO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N

Origin of Product

United States

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